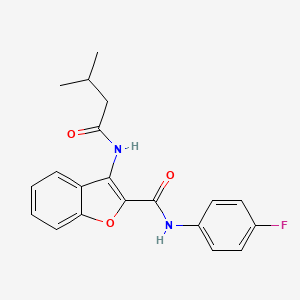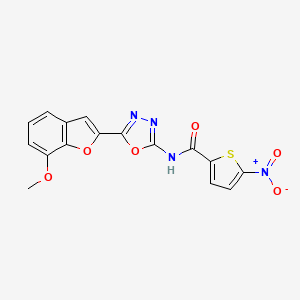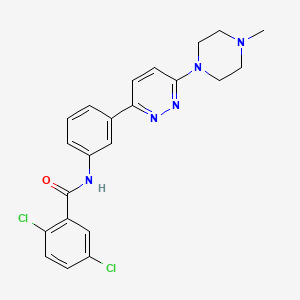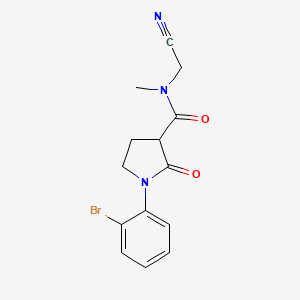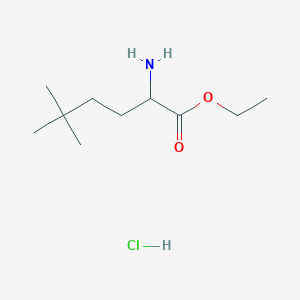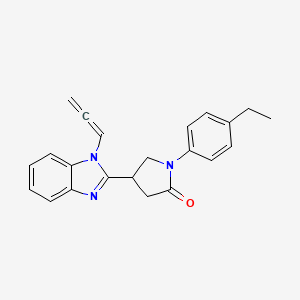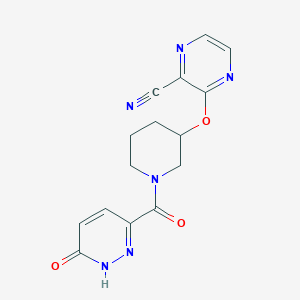
3-((1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a piperidine ring, and a pyrazine ring . Pyridazine is a six-membered ring with two nitrogen atoms, piperidine is a six-membered ring with one nitrogen atom, and pyrazine is a six-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction. The nitrogen atoms in the ring structures might also participate in various reactions .Applications De Recherche Scientifique
Synthesis and Reactivity
- Synthesis of Functionalized Compounds : The compound has been involved in the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction processes, demonstrating its utility in creating structurally complex molecules (Sil et al., 2004).
- Formation of Enamines and Azaenamines : Research indicates the use of this compound in the synthesis and reactivity studies involving enamines and azaenamines, leading to various heterocyclic structures (Abdallah, 2007).
- Application in Heterocyclic Syntheses : The compound has been used as a building block in heterocyclic syntheses, providing novel routes to various pyridazine and pyranopyridine derivatives (Alnajjar et al., 2008).
Molecular and Crystal Structure Studies
- Crystal Structure Analysis : It has been used in the preparation and study of molecular and crystal structures of related compounds, aiding in understanding their physical and chemical properties (Jansone et al., 2007).
- Investigations into Supramolecular Interactions : Research includes microwave-directed synthesis studies of related compounds, exploring supramolecular interactions and providing insights into their chemical behavior (Singh et al., 2016).
Biomedical Research
- Antimicrobial and Antitumor Activities : Some derivatives of this compound have been evaluated for antimicrobial and antitumor activities, indicating potential applications in medical research (Elewa et al., 2021).
- Inhibitor Studies : It has been used in molecular docking studies for the inhibition of specific enzymes, contributing to the development of new therapeutic agents (Venkateshan et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c16-8-12-14(18-6-5-17-12)24-10-2-1-7-21(9-10)15(23)11-3-4-13(22)20-19-11/h3-6,10H,1-2,7,9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRZQZWVPBTNBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)OC3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

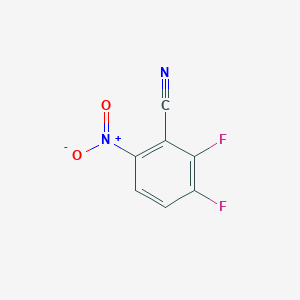
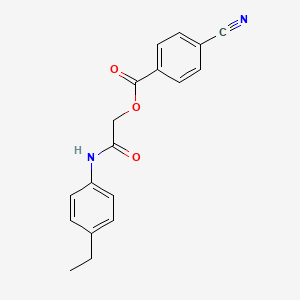
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2356270.png)
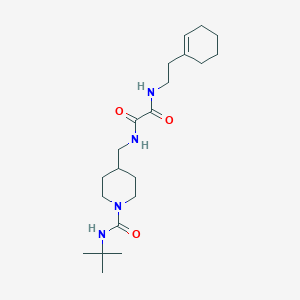
![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2356272.png)
![2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2356277.png)
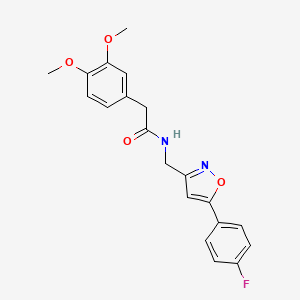
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2356281.png)
